4-Hydroxyphenylacetate

説明

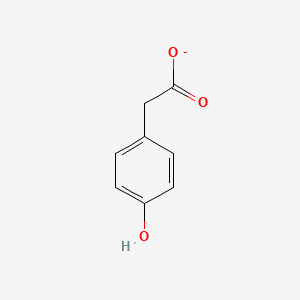

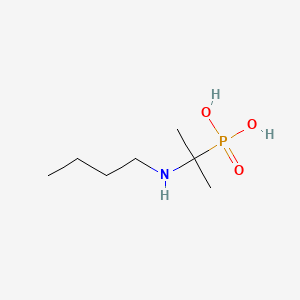

4-hydroxyphenylacetate is a monocarboxylic acid anion that is obtained by removal of a proton from the carboxylic acid group of 4-hydroxyphenylacetic acid. It has a role as a human metabolite, a fungal metabolite and a plant metabolite. It derives from an acetate. It is a conjugate base of a 4-hydroxyphenylacetic acid.

科学的研究の応用

Anti-inflammatory and Edema Reduction

4-Hydroxyphenylacetate (4-HPA) has been demonstrated to have significant therapeutic effects on inflammation and edema. Specifically, in the context of lung injury induced by seawater aspiration in rats, 4-HPA exhibited a reduction in mortality rates. It achieved this by attenuating hypoxia, inflammation, vascular leak, and edema in lung tissues. The compound functions by suppressing the protein level of Hypoxia-inducible factor-1α (HIF-1α), which is a regulator of oxygen homeostasis in cellular environments. The suppression of HIF-1α led to a decrease in the production of inflammatory cytokines and a reduction in monolayer permeability, highlighting 4-HPA's potential in treating lung-related injuries or diseases (Liu et al., 2014).

Enzymatic Function in Bacteria

In bacteria such as Escherichia coli, 4-HPA plays a role in the metabolism of phenolic compounds. It is part of the enzymatic system known as 4-Hydroxyphenylacetate 3-hydroxylase (HpaB and HpaC). HpaB, specifically, was identified as a reduced flavin adenine dinucleotide (FAD)-utilizing monooxygenase. This enzyme utilizes FADH2 and oxygen for the oxidation of 4-hydroxyphenylacetate, showcasing the intricate biochemical pathways in microbial systems and the potential biotechnological applications of 4-HPA in industrial microbiology (Xun & Sandvik, 2000).

Production of Biochemicals

The microbial biosynthetic system has been harnessed to produce 4-hydroxyphenylacetic acid (4HPAA) from glucose in Escherichia coli. This is significant because 4HPAA serves as an important building block in synthesizing drugs, agrochemicals, and other biochemicals. The study demonstrates the potential of genetically modified microorganisms in producing valuable chemical compounds sustainably, highlighting the role of 4-HPA in this innovative production method (Shen et al., 2019).

Molecular Structure and Biodegradation

The molecular structure and function of 4-HPA-related enzymes are crucial in understanding its biodegradation pathways. For instance, the crystal structure of the oxygenase component (HpaB) of the 4-Hydroxyphenylacetate 3-Monooxygenase provides insights into the catalytic mechanism of HpaB and its role in the degradation of 4HPA. This knowledge is essential for biotechnological applications, especially in bioremediation efforts where the degradation of pollutants like 4HPA is necessary (Kim et al., 2007).

Bioremediation and Environmental Applications

4-HPA also plays a role in environmental applications, particularly in the treatment of industrial effluents. For instance, the degradation of 4-HPA in olive oil mill wastewater was studied, showing the effectiveness of processes like anodic oxidation with electrogenerated H2O2. This highlights the potential of 4-HPA in environmental cleanup and pollution control strategies (Flores et al., 2017).

特性

IUPAC Name |

2-(4-hydroxyphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,9H,5H2,(H,10,11)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQXPVVBIMDBYFF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7O3- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[1-(2-Methoxyanilino)-4-isoquinolinyl]-oxomethyl]-4-piperidinecarboxamide](/img/structure/B1229376.png)

![[2-[(8R,9R,10S,13R,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-bromobenzenesulfonate](/img/structure/B1229379.png)

![4-Acetyloxy-3-methoxybenzoic acid (4,7,7-trimethyl-3-bicyclo[2.2.1]heptanyl) ester](/img/structure/B1229384.png)

![(2S)-2-methyl-4-[(2R,13R)-2,8,9,13-tetrahydroxy-13-[5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one](/img/structure/B1229396.png)

![Acetic acid [2-[anilino(oxo)methyl]phenyl] ester](/img/structure/B1229401.png)

![1-(4-Bromophenyl)-2-[3-[hydroxy(diphenyl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]ethanone](/img/structure/B1229403.png)